molecular formula C18H20INO2 B4585599 N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline

Cat. No.: B4585599
M. Wt: 409.3 g/mol
InChI Key: SFWQKTWXBAMOJM-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline is an organic compound characterized by its complex structure, which includes an ethoxy group, an iodine atom, and a prop-2-enoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the iodination of a phenyl ring followed by the introduction of the ethoxy and prop-2-enoxy groups through nucleophilic substitution reactions. The final step involves the formation of the aniline derivative through a coupling reaction with aniline under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethoxy-5-bromo-4-prop-2-enoxyphenyl)methyl]aniline
  • N-[(3-ethoxy-5-chloro-4-prop-2-enoxyphenyl)methyl]aniline
  • N-[(3-ethoxy-5-fluoro-4-prop-2-enoxyphenyl)methyl]aniline

Uniqueness

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where iodine’s properties are advantageous.

Properties

IUPAC Name

N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-3-10-22-18-16(19)11-14(12-17(18)21-4-2)13-20-15-8-6-5-7-9-15/h3,5-9,11-12,20H,1,4,10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWQKTWXBAMOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=CC=C2)I)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.